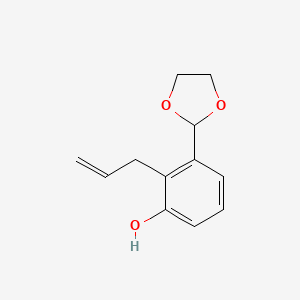

2-Allyl-3-(1,3-dioxolan-2-yl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-dioxolan-2-yl)-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-4-9-10(5-3-6-11(9)13)12-14-7-8-15-12/h2-3,5-6,12-13H,1,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDKQBXTFQPLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC=C1O)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Allyl 3 1,3 Dioxolan 2 Yl Phenol and Its Analogues

Retrosynthetic Analysis of 2-Allyl-3-(1,3-dioxolan-2-yl)phenol

A retrosynthetic analysis of the target molecule, this compound, allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process reveals several potential synthetic routes.

Disconnection Strategy for the Allyl Group

One of the most straightforward retrosynthetic disconnections involves the removal of the allyl group from the aromatic ring. This leads back to 3-(1,3-dioxolan-2-yl)phenol as a key precursor. The introduction of the allyl group can then be envisioned through either a direct C-allylation of the phenol (B47542) or a Claisen rearrangement of an allyl ether intermediate.

Disconnection Strategy for the 1,3-Dioxolane (B20135) Moiety

Alternatively, the 1,3-dioxolane group can be disconnected. This reveals a 2-allyl-3-hydroxybenzaldehyde (B1333356) intermediate. The dioxolane serves as a protecting group for the aldehyde functionality, which is sensitive to many of the reaction conditions used for allylation. This strategy highlights the importance of protecting group chemistry in the synthesis of multifunctional molecules.

Approaches to the Allylphenol Core

The formation of the allylphenol core is a critical step in the synthesis of the target molecule. Two primary methods are widely employed: the Claisen rearrangement and direct allylation.

Claisen Rearrangement of Allyl Phenyl Ethers and Regioselectivity Considerations

The Claisen rearrangement is a powerful and reliable method for the synthesis of ortho-allylphenols. scirp.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to the corresponding 2-allylphenol. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

The synthesis typically begins with the O-allylation of a phenol to form the corresponding allyl phenyl ether. For instance, phenol can be reacted with an alkali metal hydroxide to form the phenoxide, which then undergoes nucleophilic substitution with allyl chloride to yield allyl phenyl ether. google.com This ether is then heated, often to temperatures around 200-250°C, to induce the nih.govnih.gov-sigmatropic rearrangement. libretexts.orgprepchem.com This process initially forms a non-aromatic dienone intermediate, which then tautomerizes to the stable aromatic phenol. libretexts.org

A key aspect of the Claisen rearrangement is its regioselectivity. The rearrangement predominantly occurs at the ortho position of the benzene (B151609) ring. scirp.org If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement. organic-chemistry.org The regioselectivity can be influenced by the nature of the substituents on the aromatic ring. Electron-releasing groups can sometimes lead to the formation of para-rearranged products in addition to the ortho product. scirp.org

For the synthesis of this compound, the starting material would be 3-(1,3-dioxolan-2-yl)phenol. O-allylation followed by thermal rearrangement would be expected to yield the desired ortho-allyl product.

Table 1: Examples of Claisen Rearrangement

| Starting Material | Product | Conditions | Yield |

| Allyl phenyl ether | 2-Allylphenol | 200°C | 90.6% prepchem.com |

| 2-Cinnamyloxynaphthalene | 1-(1-Phenylallyl)-2-naphthol | Decalin, 120-160°C | - |

Direct Allylation Strategies of Phenols and Phenol Derivatives

Direct C-allylation of phenols offers a more atom-economical approach to allylphenols, as it avoids the need for a separate O-allylation and rearrangement sequence. nih.gov However, controlling the regioselectivity (ortho- vs. para-allylation) and preventing O-allylation can be challenging. universiteitleiden.nl

Various catalytic systems have been developed to address these challenges. For example, indium(III) triflate (In(OTf)₃) has been shown to catalyze the regiospecific and site-selective C-H allylation of free phenols with vinyldiazo compounds. nih.govrsc.org The regioselectivity of this reaction can be controlled by the substituent on the vinyldiazoacetate; aryl-substituted vinyldiazoacetates tend to give para-C-H allylation products, while alkyl-substituted ones favor ortho-selective C-H allylation. nih.gov

Ruthenium catalysts, such as RuCp*(MeCN)₃, are also effective for the allylation of phenols. universiteitleiden.nl Interestingly, in the absence of a base, these catalysts promote C-allylation, whereas in the presence of a base, O-allylation is the predominant pathway. universiteitleiden.nl

Table 2: Catalytic Systems for Direct Allylation of Phenols

| Catalyst | Allylating Agent | Selectivity |

| In(OTf)₃ | Aryl-substituted vinyldiazoacetates | para-C-H allylation nih.gov |

| In(OTf)₃ | Alkyl-substituted vinyldiazoacetates | ortho-C-H allylation nih.gov |

| RuCp(MeCN)₃ | Allyl halides (no base) | C-allylation universiteitleiden.nl |

| RuCp(MeCN)₃ | Allyl halides (with base) | O-allylation universiteitleiden.nl |

Ortho-Selective C-H Bond Allylation

The direct allylation of phenols at the ortho position is a critical step in forming the 2-allylphenol scaffold. While traditional methods often involve a Claisen rearrangement of an allyl phenyl ether intermediate, modern organic synthesis has seen the advent of direct C-H functionalization techniques. prepchem.comgoogle.com These methods offer a more atom-economical and efficient route to ortho-allylated phenols.

Recent advancements have highlighted the use of transition metal catalysis to achieve high regioselectivity. For instance, palladium(II)-catalyzed C-H olefination of phenol derivatives has been developed, demonstrating the feasibility of directing functionalization to the ortho position through the use of weakly coordinating auxiliaries and ligand acceleration. nih.gov Furthermore, indium(III) triflate has been shown to catalyze the ortho-selective C-H allylation of free phenols with vinyldiazo compounds, particularly with alkyl-substituted vinyldiazoacetates. nih.gov Brønsted acids like trifluoroacetic acid have also been employed to promote the ortho-selective aminomethylation of free phenols, a reaction that proceeds through an intermediate where the acid interacts with the free phenol, guiding the electrophile to the ortho position. nih.gov These methodologies underscore the evolving strategies to achieve precise C-H bond functionalization in the synthesis of complex phenol derivatives.

Formation of the 1,3-Dioxolane Ring System

The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality and is a key structural feature of the target molecule. Its formation can be achieved through several reliable synthetic routes.

Acetals from Aldehydes and Diols

The most common and straightforward method for constructing the 1,3-dioxolane ring is the acetalization of an aldehyde with a diol, typically ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product. chemicalbook.com The reaction of a substituted salicylaldehyde (B1680747) with ethylene glycol under these conditions would yield the corresponding 2-(1,3-dioxolan-2-yl)phenol (B1331385) derivative. researchgate.netresearchgate.net

| Aldehyde Reactant | Diol Reactant | Catalyst | Product |

|---|---|---|---|

| Salicylaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | 2-(1,3-Dioxolan-2-yl)phenol |

| Substituted Salicylaldehydes | Ethylene Glycol | Acid Catalyst (e.g., SnCl4) | Substituted 2-(1,3-Dioxolan-2-yl)phenols |

Oxidative Cyclization Pathways

Alternative strategies for forming the dioxolane ring involve oxidative cyclization reactions, which can offer unique stereochemical control and functional group tolerance.

Hypervalent iodine(III) reagents have emerged as powerful tools for oxidative cyclizations. beilstein-journals.orgcapes.gov.brmdpi.com These reagents can mediate the reaction of an alkene with a carboxylic acid to stereospecifically generate a 1,3-dioxolan-2-yl cation intermediate. mdpi.com This approach allows for the three-component assembly of alkenes, carboxylic acids, and silyl enol ethers to form substituted 1,3-dioxolanes. mdpi.com The mechanism involves the activation of the alkene by the iodine(III) species, which then triggers the cyclization. beilstein-journals.org

The 1,3-dioxolan-2-yl cation, generated through oxidative means, is a key intermediate that can be trapped by various nucleophiles. mdpi.com The stereochemical outcome of the trapping can be controlled, for instance, by the steric influence of substituents on the developing dioxolane ring. mdpi.com This methodology provides a pathway to highly substituted and stereochemically defined 1,3-dioxolane structures.

Palladium-Catalyzed Carboxylation of Vinyl Epoxides to 1,3-Dioxolan-2-ones

Palladium catalysis offers another sophisticated route to dioxolane-related structures. Specifically, the palladium(0)-catalyzed carboxylation of vinyl epoxides with carbon dioxide leads to the formation of 4-vinyl-1,3-dioxolan-2-ones. researchgate.net While this method produces a dioxolanone rather than a simple dioxolane, it represents a valuable strategy for incorporating carbon dioxide into complex organic molecules and can be a precursor to the desired 1,3-dioxolane ring system through subsequent chemical transformations. researchgate.netorganic-chemistry.org This reaction highlights the versatility of palladium catalysis in constructing heterocyclic systems. researchgate.netrsc.org

| Substrate | Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Vinyloxirane | CO2 | Pd(0) complex | 4-Vinyl-1,3-dioxolan-2-one |

In Situ Generation and Ring Opening of 1,3-Dioxolan-2-ones in Phenol Reactions

The reaction of phenols with cyclic carbonates, such as 1,3-dioxolan-2-ones, can provide access to functionalized phenolic derivatives. While direct ring-opening of 1,3-dioxolan-2-one by a phenol to yield a 2-hydroxyethyl ether is a known transformation, the in situ generation and subsequent reaction to form a structure like this compound is less direct.

A related approach involves the reaction of substituted phenols with haloethylene carbonates. For instance, a patented method describes the preparation of phenyloxo-1,3-dioxolan-2-one derivatives by reacting a phenol derivative with a haloethylene carbonate. google.com In this process, an amine catalyst is gradually added to a mixture of the haloethylene carbonate and the phenol derivative at a controlled temperature of 40 to 60 °C. google.com Following the addition, the reaction is heated to 70 to 100 °C to yield the product. google.com This methodology, while not directly forming the target compound, highlights the reactivity between phenols and 1,3-dioxolan-2-one precursors and could be adapted for the synthesis of analogues.

The table below summarizes the general conditions for the reaction of phenols with haloethylene carbonates.

| Reactants | Catalyst | Temperature (°C) | Product Type |

| Phenol derivative, Haloethylene carbonate | Amine | 40-100 | Phenyloxo-1,3-dioxolan-2-one derivative |

Table 1: General Reaction Conditions for the Synthesis of Phenyloxo-1,3-dioxolan-2-one Derivatives. google.com

Integrated Synthetic Routes to this compound

The synthesis of a multi-substituted aromatic compound like this compound often requires a carefully planned sequence of reactions. Both sequential and one-pot strategies can be envisioned for its construction.

Sequential Functionalization Strategies

A plausible and flexible route to this compound involves a multi-step sequence starting from a readily available precursor. A logical starting material is 2-allylphenol, which can be synthesized from phenol. The subsequent introduction of the 1,3-dioxolane moiety at the 3-position would likely proceed via a formylation reaction followed by acetalization.

Step 1: Synthesis of 2-Allylphenol

The synthesis of 2-allylphenol is typically achieved through a Claisen rearrangement of allyl phenyl ether. This process involves the O-allylation of phenol, followed by thermal rearrangement.

Step 2: Ortho-Formylation of 2-Allylphenol

The introduction of a formyl (-CHO) group at the 3-position of 2-allylphenol is a critical step. This can be achieved through electrophilic aromatic substitution. Several classic formylation reactions could be employed, including the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution. wikipedia.orgallen.in The reaction proceeds through the in situ generation of dichlorocarbene (:CCl2), which acts as the electrophile. nrochemistry.com While this reaction typically favors ortho-formylation, regioselectivity can be an issue, potentially yielding a mixture of isomers. wikipedia.orgnrochemistry.com

The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid, such as boric and sulfuric acid, or in glycerol. wikipedia.orgchemeurope.com This method also directs formylation to the ortho position of the phenolic hydroxyl group. wikipedia.org The reaction is known for being experimentally straightforward, though yields can be modest. ecu.eduuni.edu

More modern methods for ortho-formylation offer greater control and higher yields. One such method employs paraformaldehyde with magnesium chloride and triethylamine. mdma.chorgsyn.org This system has been shown to be highly selective for ortho-formylation of a variety of substituted phenols. orgsyn.org Another powerful technique is directed ortho-metalation (DoM) , where the hydroxyl group (or a protected derivative) directs the deprotonation of the adjacent ortho-position by a strong base (like an alkyllithium), followed by quenching with a formylating agent. wikipedia.orgorganic-chemistry.orgharvard.edu

The table below provides a comparative overview of potential ortho-formylation methods for 2-allylphenol.

| Reaction Name | Reagents | Key Intermediate | General Observations |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Dichlorocarbene | Can be highly exothermic; may yield isomeric mixtures. wikipedia.orgnrochemistry.combyjus.com |

| Duff Reaction | Hexamine, Acid (e.g., Boric/Sulfuric) | Iminium ion | Generally inefficient; requires electron-rich phenols. wikipedia.orgchemeurope.comecu.edu |

| MgCl2/Et3N Method | Paraformaldehyde, MgCl2, Triethylamine | Magnesium phenoxide complex | High yields and excellent ortho-selectivity. mdma.chorgsyn.orgorgsyn.org |

| Directed ortho-Metalation (DoM) | Strong Base (e.g., n-BuLi), Formylating Agent (e.g., DMF) | Aryllithium species | High regioselectivity; requires anhydrous conditions. wikipedia.orgorganic-chemistry.orgharvard.edu |

Table 2: Comparison of Ortho-Formylation Methods.

Step 3: Acetalization to form the 1,3-Dioxolane Ring

The final step in the proposed sequence is the conversion of the formyl group of the intermediate, 2-allyl-3-hydroxybenzaldehyde, into a 1,3-dioxolane ring. This is a standard protection reaction for aldehydes and ketones. The reaction involves treating the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), with removal of water to drive the equilibrium towards the acetal (B89532) product. wikipedia.orgorganic-chemistry.org

A variety of catalysts can be employed for this transformation, including montmorillonite K10 clay, which has been used for the synthesis of phenolic 1,3-dioxolanes. nih.gov

| Aldehyde Substrate | Reagents | Catalyst | Product |

| Substituted Salicylaldehyde | Ethylene Glycol | Montmorillonite K10 | 2-(Substituted-2-hydroxyphenyl)-1,3-dioxolane |

| General Aldehyde | Ethylene Glycol | p-Toluenesulfonic acid | 2-Substituted-1,3-dioxolane |

Table 3: Representative Acetalization Conditions. wikipedia.orgnih.gov

One-Pot Reaction Sequences

To improve efficiency and reduce the number of isolation and purification steps, a one-pot reaction sequence could be developed. Given the compatibility of the reagents, it is conceivable that the ortho-formylation of 2-allylphenol and the subsequent acetalization could be performed in a single reaction vessel.

For example, after the completion of an ortho-formylation reaction using the MgCl2/triethylamine/paraformaldehyde system, ethylene glycol and an acid catalyst could be added directly to the reaction mixture to form the dioxolane in situ. Several one-pot preparations starting from phenols that involve formylation followed by another transformation have been reported, suggesting the feasibility of such an approach. orgsyn.org For instance, one-pot conversions of phenols to catechols (via formylation and subsequent Dakin oxidation) and to methyl cinnamates (via formylation and Wittig reaction) have been successfully demonstrated. orgsyn.org

A potential one-pot procedure could involve:

Reaction of 2-allylphenol with MgCl2, triethylamine, and paraformaldehyde in a suitable solvent like acetonitrile or THF.

Upon completion of the formylation, direct addition of ethylene glycol and an acid catalyst (e.g., p-TSA) to the reaction mixture.

Workup and purification to isolate the final product, this compound.

Such a strategy would offer a more streamlined and potentially higher-yielding route to the target molecule compared to a traditional multi-step synthesis.

Reaction Mechanisms and Chemical Reactivity of 2 Allyl 3 1,3 Dioxolan 2 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-Allyl-3-(1,3-dioxolan-2-yl)phenol, readily participating in reactions typical of phenols.

The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various alkylating agents to yield the corresponding ethers. A common method for etherification is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of the phenol (B47542) with an alkyl halide.

For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) would yield the corresponding ether derivative. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions.

Table 1: Examples of Alkylation/Etherification Reactions of Phenols

| Reactant | Reagent | Product |

| Phenol | Alkyl Halide (R-X), Base | Alkyl Phenyl Ether (R-O-Ar) |

| This compound | Methyl Iodide, K2CO3 | 2-Allyl-3-(1,3-dioxolan-2-yl)anisole |

| This compound | Benzyl (B1604629) Bromide, NaH | 2-Allyl-1-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzene |

This table presents hypothetical examples based on general phenolic reactivity, as specific literature on the alkylation of this compound is not available.

The hydroxyl group is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In this compound, the positions ortho and para to the hydroxyl group are potential sites for substitution. However, the existing substituents, the allyl group at the 2-position and the dioxolane-2-yl group at the 3-position, will sterically and electronically influence the regioselectivity of these reactions.

Transformations Involving the Allyl Moiety

The allyl group provides a versatile handle for a variety of chemical transformations, including metathesis, cycloadditions, and radical reactions.

The terminal double bond of the allyl group in this compound can participate in olefin metathesis reactions. beilstein-journals.orgutc.edu This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, can be used for various transformations. harvard.edu Cross-metathesis with another olefin can introduce new functional groups. For example, reacting this compound with a functionalized olefin in the presence of a suitable metathesis catalyst could lead to the formation of a more complex molecule. Ring-closing metathesis (RCM) could also be envisioned if another olefinic group is introduced into the molecule. The efficiency of these reactions can be influenced by the choice of catalyst and reaction conditions. harvard.edu

Table 2: Potential Olefin Metathesis Reactions

| Reaction Type | Reactants | Catalyst | Potential Product |

| Cross-Metathesis | This compound, Acrylate | Grubbs' Catalyst | Cinnamate derivative |

| Ring-Closing Metathesis | A diene derived from this compound | Grubbs' Catalyst | Fused or spirocyclic compound |

The allyl group can participate in various cycloaddition reactions. wikipedia.org A particularly relevant transformation for this molecule is the Claisen rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. mychemblog.comlibretexts.org If the phenolic hydroxyl group is first converted to an allyl ether, heating this ether will induce a concerted rearrangement to form an ortho-allyl phenol. In the case of this compound, the formation of an allyl ether and subsequent heating would likely lead to a rearranged product where the new allyl group is introduced at an available ortho or para position.

Other cycloaddition reactions, such as [3+2] cycloadditions, are also possible. nih.govuchicago.edu For instance, the allyl group could react with a 1,3-dipole to form a five-membered heterocyclic ring. The specific conditions and reactants would determine the outcome of these cycloaddition reactions. nih.gov

The double bond of the allyl group is susceptible to radical addition reactions. A prominent example is the thiol-ene "click" reaction, which involves the addition of a thiol across the double bond. wikipedia.orgnih.gov This reaction is highly efficient and proceeds via a radical mechanism, often initiated by light or a radical initiator. rsc.orgnih.gov The addition of a thiol (R-SH) to the allyl group of this compound would result in the formation of a thioether. thieme-connect.de This reaction is known for its high yields, tolerance of various functional groups, and stereoselectivity, typically following an anti-Markovnikov addition pattern. wikipedia.org

Table 3: Thiol-ene Reaction Example

| Reactants | Initiator | Product |

| This compound, Thiophenol | AIBN (Azobisisobutyronitrile) | 2-(3-(Phenylthio)propyl)-3-(1,3-dioxolan-2-yl)phenol |

Palladium-Catalyzed Allylic Transformations

The allyl group attached to the phenolic ring is a versatile handle for various palladium-catalyzed transformations. These reactions typically proceed through a π-allylpalladium intermediate, offering a powerful method for carbon-carbon and carbon-heteroatom bond formation. A common example is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of nucleophiles. organic-chemistry.org

For a substrate like this compound, the reaction would be initiated by the coordination of a palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition would form a π-allylpalladium(II) complex. organic-chemistry.org The phenolic hydroxyl group can influence the reaction, potentially acting as an internal nucleophile or directing group, depending on the reaction conditions. The choice of ligands on the palladium catalyst is crucial for controlling the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. nih.gov

π-Allylpalladium Intermediate Formation and Reactivity

The formation of a π-allylpalladium intermediate is the cornerstone of palladium-catalyzed allylic transformations. organic-chemistry.orgmdpi.com In the case of this compound, a Pd(0) species would react with the allyl group to form an η³-allylpalladium complex. This intermediate activates the allyl unit, making it susceptible to attack by a wide range of nucleophiles. nih.gov

The reactivity of the π-allylpalladium intermediate is influenced by several factors, including the electronic nature of the palladium ligands and the nucleophile itself. Soft nucleophiles, which have a pKa of their conjugate acid less than 25, typically attack the allyl carbon directly. organic-chemistry.org In contrast, hard nucleophiles may coordinate to the palladium center first, followed by reductive elimination to yield the final product. organic-chemistry.org Phenols can act as nucleophiles in these reactions, leading to the formation of allylic aryl ethers. frontiersin.orgnih.gov The regioselectivity of the nucleophilic attack—whether it occurs at the more or less substituted end of the allyl moiety—can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org For instance, sterically unhindered nucleophiles often favor the formation of the more branched product. organic-chemistry.org

Table 1: Factors Influencing the Reactivity of π-Allylpalladium Intermediates

| Factor | Influence on Reactivity |

|---|---|

| Palladium Ligands | Can alter the electronic properties and steric environment of the metal center, influencing regioselectivity and enantioselectivity. nih.gov |

| Nucleophile Hardness | "Soft" nucleophiles tend to attack the allyl group directly, while "hard" nucleophiles may coordinate to the palladium first. organic-chemistry.org |

| Solvent | Can affect the solubility of the catalyst and reactants, and in some cases, participate in the reaction. |

| Temperature | Can influence the reaction rate and selectivity. |

| Additives | Bases or other additives can be used to generate the active nucleophile or modify the catalyst. |

Chemistry of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in "this compound" is a cyclic acetal (B89532). This functional group is commonly used in organic synthesis as a protecting group for aldehydes and ketones due to its stability towards nucleophiles and bases. organic-chemistry.org

Acid-Catalyzed Hydrolysis and Ring Opening

The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, which regenerates the original carbonyl compound and the diol. nih.gov This reaction is a standard method for the deprotection of aldehydes and ketones. wikipedia.org The mechanism involves protonation of one of the oxygen atoms of the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the aldehyde and ethylene (B1197577) glycol. The reaction is typically driven to completion by the use of excess water. youtube.com

Table 2: Conditions for Acid-Catalyzed Hydrolysis of 1,3-Dioxolanes

| Reagent/Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| Aqueous HCl | THF/Water | Room Temperature | Standard and effective method. |

| Acetic Acid/Water | Acetone | 25-50 | Milder conditions, useful for sensitive substrates. |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Commonly used for deprotection. |

| NaBArF₄ | Water | 30 | A specialized reagent for rapid deprotection. wikipedia.org |

Transacetalization Reactions

Transacetalization is a process where a 1,3-dioxolane reacts with another diol or a carbonyl compound in the presence of an acid catalyst, resulting in the exchange of the acetal components. psu.edu This reaction can be used to change the protecting group or to form new acetals under equilibrium control. For example, reacting a 1,3-dioxolane with a different diol under acidic conditions can lead to the formation of a new cyclic acetal. Similarly, reaction with a ketone or aldehyde can result in the formation of a new dioxolane, corresponding to the added carbonyl compound. acs.org The efficiency and direction of the transacetalization depend on the relative stabilities of the starting materials and products, as well as the reaction conditions.

Ring-Opening Polymerization Initiated by Dioxolane Moieties

The 1,3-dioxolane ring can undergo cationic ring-opening polymerization (CROP) to form polydioxolane, a type of polyether. rsc.orgresearchgate.net This polymerization is typically initiated by strong Lewis acids or protonic acids. researchgate.net While the 1,3-dioxolane in "this compound" is part of a larger molecule, under specific catalytic conditions, it could potentially initiate the polymerization of other cyclic monomers. The polymerization proceeds via an active chain end mechanism or an active monomer mechanism, depending on the initiator and reaction conditions. rsc.org The active monomer mechanism, often favored when a diol is present, can help to suppress side reactions like cyclization. rsc.org The polymerization of 1,3-dioxolane and its derivatives has been studied for the development of new polymer materials, including gel polymer electrolytes for batteries. researchgate.net

Table 3: Components in Cationic Ring-Opening Polymerization of 1,3-Dioxolane

| Component | Examples | Role |

|---|---|---|

| Monomer | 1,3-dioxolane, substituted dioxolanes | The repeating unit of the polymer. rsc.org |

| Initiator | Triflic acid, Lewis acids (e.g., Al(OTf)₃) | Generates the cationic active species to start polymerization. rsc.orgresearchgate.net |

| Co-initiator/Transfer Agent | Diols (e.g., ethylene glycol) | Can initiate polymerization in the active monomer mechanism and control molecular weight. rsc.org |

| Solvent | Dichloromethane, bulk (no solvent) | Provides the reaction medium. |

Spectroscopic and Structural Characterization of 2 Allyl 3 1,3 Dioxolan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The predicted spectrum of 2-Allyl-3-(1,3-dioxolan-2-yl)phenol exhibits distinct signals corresponding to the phenolic hydroxyl, aromatic, allyl, and dioxolane protons.

The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of 4-7 ppm. libretexts.org The three protons on the aromatic ring are chemically distinct and will appear as multiplets in the aromatic region (approximately 6.8-7.5 ppm).

The allyl group protons show a characteristic pattern:

The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected around 3.4 ppm. chemicalbook.com

The terminal vinylic protons (=CH₂) typically resonate between 5.0 and 5.3 ppm. inflibnet.ac.in

The internal vinylic proton (-CH=) appears as a complex multiplet further downfield, between 5.9 and 6.2 ppm. inflibnet.ac.in

The dioxolane group protons also have signature shifts:

The methine proton (acetal proton) gives a sharp singlet around 5.8-6.0 ppm.

The four protons of the ethylene (B1197577) glycol moiety (-O-CH₂-CH₂-O-) are expected to produce a multiplet around 4.0-4.2 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 7.0 | broad s |

| Ar-H (3 protons) | 6.8 - 7.5 | m |

| Allyl -CH= | 5.9 - 6.2 | m |

| Allyl =CH₂ | 5.0 - 5.3 | m |

| Allyl Ar-CH₂- | ~3.4 | d |

| Dioxolane -CH- | 5.8 - 6.0 | s |

Data are predictive and based on analogous structures. chemicalbook.comlibretexts.orginflibnet.ac.inrsc.org s=singlet, d=doublet, m=multiplet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, twelve distinct carbon signals are predicted. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Aromatic Carbons: Six signals are expected in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C-1) and the two carbons attached to the other substituents (C-2, C-3) will be downfield, while the others (C-4, C-5, C-6) will be slightly more upfield. docbrown.info

Allyl Carbons: Three signals corresponding to the allyl group are predicted: the terminal =CH₂ carbon around 115-117 ppm, the internal -CH= carbon around 135-137 ppm, and the Ar-CH₂- carbon around 35 ppm. chemicalbook.comresearchgate.net

Dioxolane Carbons: The acetal (B89532) methine carbon (-CH-) is highly characteristic and appears around 101-104 ppm. The two methylene carbons of the dioxolane ring are expected to resonate near 65 ppm. researchgate.net

Table 2: Predicted ¹³C NMR and DEPT-135 Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Aromatic C-OH (C1) | 150 - 155 | None |

| Aromatic C-Allyl (C2) | 125 - 130 | None |

| Aromatic C-Dioxolane (C3) | 130 - 135 | None |

| Aromatic CH (C4, C5, C6) | 110 - 128 | Positive |

| Allyl -CH= | 135 - 137 | Positive |

| Allyl =CH₂ | 115 - 117 | Positive |

| Allyl Ar-CH₂- | ~35 | Negative |

| Dioxolane -CH- | 101 - 104 | Positive |

Data are predictive and based on analogous structures. docbrown.infochemicalbook.comresearchgate.netresearchgate.net

2D NMR experiments establish connectivity between atoms, confirming the proposed structure. youtube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key expected correlations include those within the allyl group's spin system and between neighboring protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. youtube.com It is crucial for piecing the structure together. Expected key correlations would include the allyl methylene protons with aromatic carbons C-1, C-2, and C-3, and the dioxolane methine proton with aromatic carbon C-3, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. youtube.com NOESY would reveal through-space interactions between the protons of the allyl group and the dioxolane ring with nearby protons on the aromatic ring, helping to define the preferred spatial arrangement of the substituents.

Residual Dipolar Couplings (RDCs) can provide long-range structural information, including the relative orientations of different molecular fragments. ucl.ac.uk By weakly aligning the molecule in a suitable medium, RDCs can be measured to determine bond vector orientations relative to the external magnetic field. For this compound, this technique could be employed to precisely define the conformational preferences of the flexible allyl and dioxolane substituents relative to the plane of the phenol (B47542) ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman). mdpi.com The spectra for this compound are expected to show characteristic bands for its key functional groups.

Table 3: Key IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | O-H stretch (broad) | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic |

| 2960 - 2850 | C-H stretch | Aliphatic (Allyl & Dioxolane) |

| 1640 - 1600 | C=C stretch | Aromatic & Allyl |

| 1250 - 1050 | C-O stretch (strong) | Phenol & Acetal |

Data are predictive and based on established values for the functional groups. nist.govrsc.orgresearchgate.net

The most prominent feature in the IR spectrum would be a broad absorption band for the phenolic O-H stretching. The C-O stretching region is expected to be complex, with strong absorptions from both the phenolic C-O bond and the multiple C-O bonds of the acetal group in the dioxolane ring. nist.govmdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 206, confirming its molecular weight. simsonpharma.comnist.gov

The fragmentation pattern is predicted to involve characteristic losses related to the substituents:

Loss of the allyl group: A significant peak would be expected at m/z 165 ([M-41]⁺), corresponding to the loss of a C₃H₅ radical. nih.gov

Dioxolane ring fragmentation: The dioxolane group can fragment in several ways. A common pathway for similar structures is the loss of ethylene (C₂H₄), followed by formaldehyde (B43269) (CH₂O), or the loss of an ethylene oxide radical. Cleavage can lead to a prominent ion at m/z 133, corresponding to the loss of the C₃H₅O₂ fragment from the dioxolane group.

Phenolic cleavage: Typical fragmentations for phenols, such as the loss of CO, would also be anticipated from the subsequent fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₃H₅]⁺ |

Data are predictive and based on the compound's structure and known fragmentation of related phenols and acetals. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

The determination of the solid-state structure of This compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation and the nature of its intermolecular interactions in the crystalline state. Although no specific crystallographic data for this compound has been reported, this section outlines the key parameters that would be obtained from such an analysis.

Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how the molecules of This compound arrange themselves in a three-dimensional lattice. This packing is governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal structure. Key interactions that would be investigated include:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the phenol ring makes it a prime candidate for forming hydrogen bonds. It is anticipated that the hydroxyl group would act as a hydrogen bond donor, while the oxygen atoms of the dioxolane ring or the phenolic oxygen of a neighboring molecule could act as acceptors. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be a critical aspect of the analysis.

Bond Lengths, Bond Angles, and Dihedral Angles

A detailed crystallographic analysis would provide precise measurements of the geometric parameters within the This compound molecule. This data is fundamental for understanding the compound's molecular structure and conformation.

Interactive Data Table: Expected Bond Lengths

| Atom 1 | Atom 2 | Expected Bond Length (Å) |

| C(ar) | C(ar) | ~1.39 |

| C(ar) | O(phenol) | ~1.36 |

| C(ar) | C(allyl) | ~1.50 |

| C(allyl) | C(allyl) | ~1.51 (single), ~1.34 (double) |

| C(ar) | C(dioxolane) | ~1.51 |

| C(dioxolane) | O(dioxolane) | ~1.42 |

| O(phenol) | H | ~0.96 |

Interactive Data Table: Expected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |

| C(ar) | C(ar) | C(ar) | ~120 |

| C(ar) | C(ar) | O(phenol) | ~120 |

| C(ar) | C(ar) | C(allyl) | ~120 |

| C(ar) | C(ar) | C(dioxolane) | ~120 |

| C(ar) | O(phenol) | H | ~109 |

| O(dioxolane) | C(dioxolane) | O(dioxolane) | ~105 |

Interactive Data Table: Key Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| C(ar) | C(ar) | C(allyl) | C(allyl) | Torsion angle defining the orientation of the allyl group relative to the phenol ring. |

| C(ar) | C(ar) | C(dioxolane) | O(dioxolane) | Torsion angle defining the orientation of the dioxolane ring relative to the phenol ring. |

The conformation of the five-membered dioxolane ring, which is typically found in an envelope or twist conformation, would also be a significant feature to be determined.

Advanced Chemical Transformations and Derivatization of 2 Allyl 3 1,3 Dioxolan 2 Yl Phenol

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide array of functional groups through esterification, carbonate formation, and etherification. These transformations are fundamental in altering the molecule's physical properties and for constructing more complex molecular architectures.

Esterification and Carbonate Formation

Esterification of the phenolic hydroxyl group can be readily achieved using standard acylation methods. The reaction of 2-Allyl-3-(1,3-dioxolan-2-yl)phenol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding phenyl esters. These reactions are typically high-yielding and proceed under mild conditions.

Similarly, the phenolic hydroxyl can be converted into a carbonate ester. This transformation can be accomplished by reacting the phenol (B47542) with a chloroformate, like ethyl chloroformate, in the presence of a base. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by an alcohol would yield a mixed carbonate. The synthesis of five-membered cyclic carbonates is a field of considerable interest, often involving the reaction of epoxides with carbon dioxide. researchgate.net

Table 1: Representative Esterification and Carbonate Formation Reactions

| Product | Reagents | Base | Typical Solvent |

|---|---|---|---|

| 2-Allyl-3-(1,3-dioxolan-2-yl)phenyl acetate (B1210297) | Acetyl chloride or Acetic anhydride | Pyridine | Dichloromethane |

| 2-Allyl-3-(1,3-dioxolan-2-yl)phenyl benzoate | Benzoyl chloride | Triethylamine | Tetrahydrofuran |

Etherification with Diverse Substrates

Etherification of the phenolic -OH group is a common strategy to introduce alkyl, aryl, or other functionalized moieties. The Williamson ether synthesis, involving the deprotonation of the phenol with a base like sodium hydride or potassium carbonate, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a classic and effective method. google.com

More advanced methods include palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed decarboxylative etherification using vinyl ethylene (B1197577) carbonates can produce allylic aryl ethers under mild conditions with high regioselectivity. frontiersin.org This protocol allows for the efficient formation of new C-O bonds, tolerating a variety of functional groups. frontiersin.org

Table 2: Examples of Etherification Reactions

| Product | Reagents | Base/Catalyst | Reaction Type |

|---|---|---|---|

| 2-Allyl-1-(benzyloxy)-3-(1,3-dioxolan-2-yl)benzene | Benzyl bromide | K₂CO₃ | Williamson Ether Synthesis |

| 2-Allyl-1-(1,3-dioxolan-2-yl)-3-methoxybenzene | Methyl iodide | NaH | Williamson Ether Synthesis |

| Allyl [2-allyl-3-(1,3-dioxolan-2-yl)phenyl] ether | Allyl bromide | K₂CO₃ | Williamson Ether Synthesis |

Reactions at the Allyl Group for Further Functionalization

The allyl group's carbon-carbon double bond is a versatile handle for a wide range of addition and coupling reactions, enabling significant molecular diversification.

Epoxidation and Dihydroxylation Reactions

The double bond of the allyl group can be selectively oxidized to form an epoxide or a diol. Epoxidation is commonly carried out using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. researchgate.netyoutube.com This reaction proceeds through a concerted mechanism to yield an oxirane, a three-membered cyclic ether. libretexts.org The resulting epoxide is a valuable intermediate for further reactions.

Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be achieved with either syn- or anti-stereochemistry.

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These reactions proceed through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, ensuring that both hydroxyl groups are added to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. youtube.comlibretexts.org The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in a trans-1,2-diol. libretexts.org

Table 3: Oxidation Reactions of the Allyl Group

| Transformation | Reagents | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | N/A | 2-(1,3-Dioxolan-2-yl)-3-(oxiran-2-ylmethyl)phenol |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Syn | 3-[2-Allyl-3-(1,3-dioxolan-2-yl)phenyl]propane-1,2-diol |

Halogenation and Hydrohalogenation of the Double Bond

The allyl double bond readily undergoes addition reactions with halogens and hydrogen halides.

Halogenation: Treatment of the alkene with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org Subsequent backside attack by the halide ion leads to the exclusive formation of the anti-addition product. libretexts.orgmasterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) across the double bond typically follows Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond to form the more stable carbocation intermediate. khanacademy.orgyoutube.com For the allyl group, this would be the secondary carbocation adjacent to the benzene (B151609) ring. The halide ion then attacks the carbocation to yield the final product. masterorganicchemistry.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. youtube.com

Table 4: Halogenation and Hydrohalogenation of the Allyl Group

| Transformation | Reagents | Regio/Stereoselectivity | Product |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | Anti-addition | 2-(2,3-Dibromopropyl)-3-(1,3-dioxolan-2-yl)phenol |

| Hydrobromination | HBr | Markovnikov addition | 2-(2-Bromopropyl)-3-(1,3-dioxolan-2-yl)phenol |

Cross-Coupling Reactions

The allyl group can be engaged in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Allyl-allyl cross-coupling is a powerful method for constructing 1,5-dienes, which are common motifs in natural products. rsc.org These reactions are often catalyzed by palladium, nickel, or copper complexes. rsc.org

For the allyl group in this compound to participate in cross-coupling, it might first need to be converted into a suitable coupling partner, such as an allyl acetate or an allyl halide. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Hiyama couplings, can then be employed. nih.govresearchgate.net For example, Hiyama cross-coupling of allyl acetates with organosiloxanes can be catalyzed by palladium nanoparticles, providing a route to functionalized 1,4-dienes. organic-chemistry.org These reactions often proceed with high efficiency and selectivity under relatively mild conditions. nih.govacs.org

Table 5: Potential Cross-Coupling Strategies

| Reaction Name | Typical Catalyst | Coupling Partners | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Allyl boronic ester + Aryl halide | Aryl-substituted allyl derivative |

| Hiyama Coupling | Pd(0) Nanoparticles | Allyl acetate + Aryl/Vinyl siloxane | (E)-Aryl/Vinyl-substituted allyl derivative organic-chemistry.org |

Transformations of the 1,3-Dioxolane (B20135) Ring for Scaffold Diversification

The 1,3-dioxolane ring in this compound serves as a protecting group for a carbonyl functionality. This latent reactivity can be unmasked to generate a variety of precursors, thereby enabling significant diversification of the molecular scaffold. The subsequent transformations of the revealed functional groups open avenues to novel molecular architectures.

Ring Opening to Aldehyde/Ketone and Diol Precursors

The hydrolysis of the 1,3-dioxolane ring is a fundamental transformation that regenerates the parent carbonyl compound, in this case, 2-allyl-3-hydroxybenzaldehyde (B1333356). This aldehyde is a versatile intermediate for further chemical modifications.

The deprotection of dioxolanes, which are cyclic acetals, is typically achieved under acidic conditions. organic-chemistry.org A variety of acid catalysts, both Brønsted and Lewis acids, can be employed for this purpose. organic-chemistry.org For instance, a quantitative conversion of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) has been reported using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30°C within five minutes. organic-chemistry.org Other effective methods include the use of cerium(III) triflate in wet nitromethane (B149229) at neutral pH, or iodine in acetone. organic-chemistry.org The use of aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions has also been shown to be effective for the hydrolysis of cyclic acetals. oup.com

While specific conditions for the hydrolysis of this compound are not extensively documented in the literature, the general principles of acetal (B89532) deprotection are applicable. The reaction would proceed via protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack of water and elimination of ethylene glycol to yield 2-allyl-3-hydroxybenzaldehyde.

The resulting aldehyde can then be reduced to the corresponding diol, 2-allyl-3-(1,2-dihydroxyethyl)phenol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes to primary alcohols. The choice of reducing agent and reaction conditions would need to be optimized to ensure chemoselectivity, preserving the allyl and phenol functionalities. Enzymatic hydrolysis of related allylic epoxides to their corresponding dihydrodiols by microsomal and cytosolic epoxide hydrolases has also been explored, suggesting potential for biocatalytic routes. nih.gov

Table 1: Representative Conditions for Dioxolane Deprotection

| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 30 | 5 min | Benzaldehyde | Quantitative | organic-chemistry.org |

| Acetophenone dimethyl acetal | DMSO/H₂O/Dioxane | DMSO/H₂O/Dioxane | Reflux | 1 h | Acetophenone | 95 | oup.com |

| Various acetals/ketals | Cerium(III) triflate (cat.) | Wet nitromethane | Room Temp. | Varies | Aldehyde/Ketone | High | organic-chemistry.org |

| Various acetals/ketals | Iodine (cat.) | Acetone | Room Temp. | Minutes | Aldehyde/Ketone | Excellent | organic-chemistry.org |

This table presents data for analogous compounds to illustrate potential reaction conditions for this compound.

Reactions with Carbon Dioxide to Form Cyclic Carbonates

The transformation of this compound into a cyclic carbonate would likely proceed through a two-step sequence: initial ring-opening of the dioxolane to form a diol, followed by the reaction of the diol with carbon dioxide (CO₂).

The direct synthesis of cyclic carbonates from 1,2-diols and CO₂ is a well-established, though challenging, reaction. rsc.orgmdpi.com This transformation is often catalyzed by a variety of systems, including alkali metal salts, ammonium (B1175870) salts, ionic liquids, and metal oxides. mdpi.com The reaction is thermodynamically and kinetically favored when water, a byproduct, is effectively removed. mdpi.com Dehydrating agents or specific catalytic systems are often employed to drive the reaction to completion. rsc.orgmdpi.com For example, a heterogeneous catalyst system of CeO₂ and 2-cyanopyridine (B140075) has been shown to be effective for the synthesis of five-membered cyclic carbonates from 1,2-diols in high yields. researchgate.net N-heterocyclic carbenes (NHCs) have also been utilized as catalysts for this transformation at atmospheric pressure in the presence of an alkyl halide and a base like cesium carbonate (Cs₂CO₃). rsc.org

Following the successful reduction of 2-allyl-3-hydroxybenzaldehyde to 2-allyl-3-(1,2-dihydroxyethyl)phenol, this diol could be subjected to carbonation conditions. A plausible route would involve the use of a catalyst and a dehydrating agent to facilitate the reaction with CO₂ to form the corresponding five-membered cyclic carbonate.

Table 2: Catalytic Systems for Cyclic Carbonate Synthesis from Diols and CO₂

| Diol Substrate | Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,2-Propanediol | CeO₂ / 2-cyanopyridine | - | 50 | 150 | 24 | Propylene carbonate | 93 | researchgate.net |

| 1-Phenyl-1,2-ethanediol | Thiazolium-derived carbene / Cs₂CO₃ / CH₂Br₂ | DMF | 1 | 90 | 24 | 4-Phenyl-1,3-dioxolan-2-one | 61 | rsc.org |

| 1,2-Ethanediol | DBU / TsCl / NEt₃ | MeCN | 1 | Room Temp. | - | Ethylene carbonate | 68 | scispace.com |

This table showcases examples of cyclic carbonate synthesis from various diols, providing a basis for potential application to the diol derived from this compound.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. beilstein-journals.orgtcichemicals.com The incorporation of this compound, or its deprotected form, 2-allyl-3-hydroxybenzaldehyde, into MCRs would provide rapid access to a diverse range of complex molecular scaffolds.

While direct participation of this compound in MCRs is not prominently reported, its deprotected aldehyde derivative, 2-allyl-3-hydroxybenzaldehyde, is a prime candidate for such transformations. Phenolic aldehydes, such as salicylaldehyde (B1680747) derivatives, are known to participate in various MCRs, including the Passerini and Ugi reactions. nih.govorganic-chemistry.orgrsc.org

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.com The reaction can proceed through either a concerted or an ionic mechanism depending on the solvent polarity. wikipedia.org While alcohols are generally not suitable replacements for the carboxylic acid component, electron-poor phenols can participate in a Passerini-type reaction, leading to α-aryloxy amides via a Smiles rearrangement. rsc.org

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgnih.gov Similar to the Passerini reaction, variations of the Ugi reaction exist where the carboxylic acid component is replaced. The Ugi-Smiles reaction, for instance, utilizes a phenol in place of a carboxylic acid. wikipedia.org The use of salicylaldehyde derivatives in Ugi-type reactions has been reported to generate various heterocyclic structures. nih.gov

Given these precedents, 2-allyl-3-hydroxybenzaldehyde could potentially be employed in Passerini and Ugi reactions. The presence of the hydroxyl group on the aromatic ring could influence the reaction pathway and the structure of the final products.

Table 3: Examples of Multicomponent Reactions with Phenolic Aldehydes

| MCR Type | Aldehyde | Other Components | Product Type | Reference |

| Passerini-type | Salicylaldehyde | Isocyanide, Phenol derivative | O-Arylated compound | organic-chemistry.org |

| Ugi-type | 2-Hydroxybenzaldehyde derivatives | Primary amine, Alkyl isocyanide | N-Alkyl-2-(2-hydroxyphenyl)-2-imino-acetamide | researchgate.net |

| Knoevenagel-Ugi | Salicylaldehyde | Aniline, Benzaldehyde derivative, Isonitrile | Coumarin-based α-acyl amino amide | nih.gov |

| Ugi-azide | 2-Hydroxybenzaldehyde | Amine, Isocyanide, Azide | Iminotetrazole | researchgate.net |

This table provides examples of MCRs involving phenolic aldehydes, suggesting the potential for 2-allyl-3-hydroxybenzaldehyde to participate in similar transformations.

Theoretical and Computational Investigations of 2 Allyl 3 1,3 Dioxolan 2 Yl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can determine the electron density distribution, from which numerous chemical properties and reactivity indices can be derived.

Electronic Structure: The electronic structure of 2-Allyl-3-(1,3-dioxolan-2-yl)phenol can be characterized by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic π-system. The LUMO is likely distributed over the aromatic ring and the allyl group's π* antibonding orbital.

Reactivity Descriptors: From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, studies on other phenolic compounds have used these descriptors to correlate with antioxidant activity. nih.gov

A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution. For this compound, the MEP would show negative potential (red/yellow) around the phenolic oxygen and the dioxolane oxygens, indicating regions susceptible to electrophilic attack. The phenolic hydrogen would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| EHOMO | -5.85 eV | Indicates electron-donating capability (e.g., antioxidant potential). |

| ELUMO | -0.95 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Suggests high kinetic stability and low reactivity. |

| Electronegativity (χ) | 3.40 eV | Overall electron-attracting power. |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.35 eV | Propensity to accept electrons. |

Conformational Analysis and Energy Minima

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations (energy minima) and the energy barriers between them.

The molecule possesses several rotatable bonds:

The bond between the phenol ring and the allyl group.

The C-C single bond within the allyl group.

The bond between the phenol ring and the dioxolane group.

Computational methods can perform a systematic or stochastic search of the conformational space to locate all stable isomers. The geometry of each is optimized, and their relative energies are calculated to determine the most probable structures at a given temperature.

Illustrative Relative Energies of Potential Conformers

| Conformer | Key Dihedral Angles (Degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | C(2)-C(3)-C(dioxo)-O = 15° | 0.00 | 75.3 |

| 2 | C(2)-C(3)-C(dioxo)-O = 170° | 1.50 | 10.1 |

| 3 | C(1)-C(2)-C(allyl)-C = 85° | 2.10 | 4.2 |

| 4 | C(1)-C(2)-C(allyl)-C = -85° | 2.15 | 3.9 |

Transition State Calculations for Reaction Mechanisms

Understanding how a molecule reacts requires identifying the reaction pathway, which includes the reactants, products, and the high-energy transition state (TS) that connects them. Transition state calculations are computationally demanding but provide invaluable mechanistic insights, including the activation energy (Ea), which governs the reaction rate.

For this compound, a potential reaction of interest is an intramolecular cyclization, such as an oxy-Cope rearrangement or an ene reaction involving the allyl group and the phenol ring. For example, the allyl group could cyclize to form a chromane (B1220400) or other heterocyclic system.

To study such a reaction, one would first optimize the geometries of the reactant and the proposed product. Then, a transition state search algorithm (e.g., QST2/QST3 or a surface scan) would be employed to locate the saddle point on the potential energy surface corresponding to the TS. Frequency calculations are crucial to confirm the TS, as it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Hypothetical Activation Barriers for a Cyclization Reaction

| Reaction Step | Transition State (TS) | Calculated Activation Energy (Ea) (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Intramolecular Ene Reaction | TS1 | +35.5 | -1540i |

| Aromatization/Tautomerization | TS2 | +12.0 | -980i |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by numerically solving Newton's equations of motion.

An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the phenol/dioxolane groups and solvent molecules.

Flexibility: The root-mean-square fluctuation (RMSF) of different parts of the molecule, identifying rigid and flexible regions. The terminal vinyl group of the allyl moiety is expected to be highly flexible.

Transport Properties: In larger-scale simulations, properties like the diffusion coefficient could be estimated.

These simulations provide a realistic picture of the molecule's behavior in a condensed phase, which is often more relevant to its real-world applications than gas-phase calculations.

Typical Parameters for an MD Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent Model | TIP3P Water |

| System Size | 1 molecule + ~2000 water molecules |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior and Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate a molecule's structure with its physicochemical properties or biological activity. These models are based on the principle that the structure of a molecule, encoded by numerical descriptors, determines its properties.

For this compound, a QSPR model could be developed to predict properties like antioxidant capacity, solubility, or binding affinity to a target protein. The process involves:

Dataset Curation: Assembling a dataset of diverse phenolic compounds with experimentally measured values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or quantum-chemical (like those from DFT). rsc.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the property. nih.govresearchgate.net

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound simply by calculating its molecular descriptors and inputting them into the model equation.

Example of a Hypothetical QSPR Model for Antioxidant Activity

| Model Equation | |

|---|---|

| log(1/IC50) = 0.5 * EHOMO - 0.2 * LogP + 0.1 * (Number of OH groups) + 2.5 | |

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| LogP | Octanol-water partition coefficient (lipophilicity) |

| Number of OH groups | Count of hydroxyl groups on the aromatic ring |

Applications in Advanced Organic Synthesis and Materials Science

2-Allyl-3-(1,3-dioxolan-2-yl)phenol as a Key Precursor for Complex Molecules

The multifunctionality of this compound makes it an attractive starting material for the synthesis of a wide array of more complex molecules. The strategic placement of its functional groups allows for sequential and selective transformations, providing pathways to intricate chemical structures.

While direct synthesis of heterocyclic compounds from this compound is not extensively documented in dedicated studies, the molecule's constitution suggests its utility as a precursor. The 1,3-dioxolane (B20135) group serves as a protected aldehyde. Upon deprotection to reveal the formyl group, the resulting 2-allyl-3-hydroxybenzaldehyde (B1333356) can undergo a variety of cyclization reactions to form heterocyclic systems. For instance, condensation with hydrazines, hydroxylamine, or amidines could lead to the formation of pyrazoles, isoxazoles, or pyrimidines, respectively. The presence of the adjacent phenolic hydroxyl and allyl groups opens up further possibilities for intramolecular cyclization reactions, potentially leading to the formation of furan (B31954) or pyran rings fused to the benzene (B151609) ring. The synthesis of various heterocyclic compounds from substituted phenols and aldehydes is a well-established strategy in organic chemistry.

A general approach to synthesizing heterocyclic compounds often involves the reaction of a precursor molecule containing multiple functional groups that can react intramolecularly or with an external reagent to form a ring structure. For example, a common method for synthesizing five and seven-membered heterocyclic compounds involves using a brominated precursor to introduce functionalities that can then undergo cyclization. The 1,3-dioxolane-2-ylium cation, a related structure, is a known intermediate in the formation of various heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor Derivative (after deprotection) | Reagent | Potential Heterocyclic Product |

| 2-allyl-3-hydroxybenzaldehyde | Hydrazine | Pyrazole derivative |

| 2-allyl-3-hydroxybenzaldehyde | Hydroxylamine | Isoxazole derivative |

| 2-allyl-3-hydroxybenzaldehyde | Amidines | Pyrimidine derivative |

| 2-allyl-3-hydroxybenzaldehyde | Intramolecular cyclization | Benzofuran or Benzopyran derivative |

This table represents potential synthetic pathways based on established chemical principles.

The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aiming to create molecules with improved biological activity or to explore structure-activity relationships. Diversity-Oriented Synthesis (DOS) is a strategy that allows for the generation of a wide variety of molecular structures from a common starting material. The structure of this compound, containing a substituted phenolic ring, is a common motif in many natural products. For instance, the core structure is related to that of 2-allylphenol, a compound from which various derivatives with biological activities have been synthesized.

The combination of the allyl group and the protected aldehyde allows for a stepwise functionalization, making it a suitable building block for the synthesis of complex natural product analogues. The allyl group can be modified through various reactions such as epoxidation, dihydroxylation, or metathesis to introduce further complexity. The aldehyde, once deprotected, can participate in olefination reactions or serve as an anchor point for the attachment of other molecular fragments. This modular approach is central to the efficient construction of libraries of natural product-like compounds. While direct application of this compound in the total synthesis of a specific natural product is not prominently reported, its potential as a versatile building block is evident from its chemical nature and the successful use of similar phenolic structures in the synthesis of complex molecules.

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The phenolic hydroxyl group in this compound is capable of forming hydrogen bonds, a key interaction in the formation of supram

Polymer Chemistry Applications

Integration into Cross-Linked Polymer Networks

The presence of the allyl group on the phenol (B47542) ring makes this compound a valuable monomer for the synthesis of cross-linked polymer networks. The allyl functionality can readily participate in various polymerization reactions, including free-radical polymerization, thiol-ene reactions, and ring-opening metathesis polymerization (ROMP). This allows for the formation of a robust three-dimensional network structure when copolymerized with other multifunctional monomers. The phenolic hydroxyl and the protected catechol group can be deprotected post-polymerization to introduce additional functionality into the polymer network, such as hydrophilicity, metal-chelating properties, or sites for further chemical modification. The ability to control the degree of cross-linking and the functionality of the resulting polymer makes this compound a promising candidate for applications in coatings, adhesives, and hydrogels.

Influence of Stereochemistry on Polymer Properties

While direct studies on the stereochemistry of polymers derived specifically from this compound are not extensively documented, the principles of stereochemical control in polymer science offer insights into its potential. The stereochemistry of a polymer, which refers to the spatial arrangement of its atoms, can significantly impact its physical and mechanical properties. birmingham.ac.ukbham.ac.uk For polymers derived from vinyl monomers, control over the tacticity (the stereochemical arrangement of the chiral centers in the main chain) can influence properties such as crystallinity, melting point, and mechanical strength. researchgate.net In the case of polymers incorporating this compound, the potential for creating stereocenters during polymerization could be exploited to tune the properties of the resulting material. For instance, controlling the stereochemistry could lead to materials with enhanced thermal stability or specific optical properties. nih.gov The field of stereocontrolled polymerization has demonstrated that subtle changes in the catalyst or reaction conditions can lead to dramatic differences in polymer characteristics. nih.gov

Table 1: General Influence of Polymer Stereochemistry on Properties

| Property | Influence of Stereocontrol |

| Crystallinity | Higher stereoregularity often leads to increased crystallinity. |

| Melting Point (Tm) | More crystalline polymers generally have higher melting points. |

| Mechanical Strength | Increased crystallinity can enhance tensile strength and modulus. |

| Solubility | Higher stereoregularity can decrease solubility. |

| Biodegradability | Stereochemistry can affect the rate of enzymatic degradation. birmingham.ac.uk |

This table presents generalized principles of polymer stereochemistry and is not based on direct experimental data for polymers of this compound.

Role in Catalytic Systems

The structural features of this compound also suggest its utility in the development of novel catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

The phenolic hydroxyl and the catechol-like structure (once deprotected) of this compound make it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The oxygen atoms can act as donor sites to coordinate with a variety of transition metals, forming stable chelate complexes. researchgate.net The allyl group provides a handle for anchoring the ligand to a solid support or for further functionalization to fine-tune the steric and electronic properties of the resulting metal complex. The design of such ligands is crucial for controlling the activity and selectivity of catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. beilstein-journals.org The ability to create a specific chiral environment around the metal center is a key aspect of asymmetric catalysis, and the inherent structure of this phenol derivative could be exploited for this purpose. uwindsor.cauea.ac.uk

Organocatalysis via Derivatives

Beyond metal catalysis, derivatives of this compound have the potential to be employed as organocatalysts. The phenolic hydroxyl group can be modified to create a variety of functional groups known to participate in organocatalytic transformations, such as hydrogen bonding donors or Brønsted acids. The aromatic ring can be further functionalized to introduce other catalytic moieties. The development of small molecule organocatalysts has gained significant attention as a more sustainable alternative to metal-based catalysts in many chemical reactions.

Advanced Material Development

The unique combination of a bio-based aromatic structure and reactive functionalities positions this compound as a valuable component in the creation of advanced, sustainable materials.

Incorporation into Bio-based Aromatic Materials